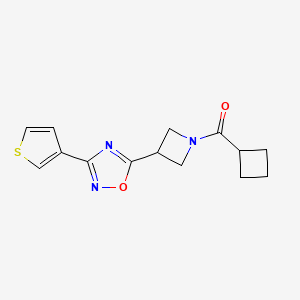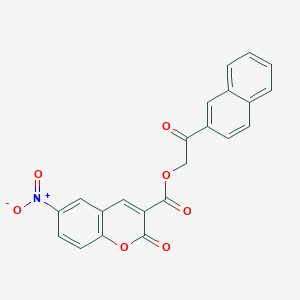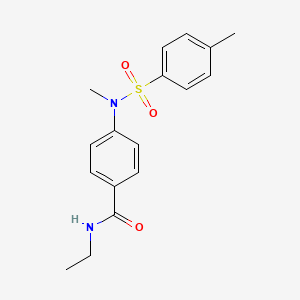
5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole (also known as 1-CBA-TTO) is a novel heterocyclic compound with potential applications in a variety of scientific research areas. Due to its unique structure, 1-CBA-TTO has been studied for its potential as an antibacterial, antioxidant, and anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
1-CBA-TTO has been studied for its potential applications in a variety of scientific research areas. In particular, it has been investigated for its potential as an antibacterial, antioxidant, and anti-inflammatory agent. It has also been studied for its ability to inhibit the growth of cancer cells and for its potential use in the treatment of neurodegenerative diseases. Additionally, it has been explored as a potential drug candidate for the treatment of cardiovascular diseases, diabetes, and obesity.
Wirkmechanismus
The exact mechanism of action of 1-CBA-TTO is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it is thought to act as an antioxidant by scavenging free radicals, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
1-CBA-TTO has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that the compound is capable of inhibiting the growth of a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. Furthermore, it has been found to have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-CBA-TTO has several advantages for laboratory experiments. It can be synthesized relatively easily, and its derivatives can be produced through simple reactions. Additionally, it is relatively stable, and its derivatives are not prone to decomposition. However, it is important to note that the compound is toxic and should be handled with extreme caution. Additionally, it is not yet clear whether the compound has any adverse effects in humans.
Zukünftige Richtungen
There are several potential future directions for 1-CBA-TTO research. Further studies are needed to better understand its mechanism of action and the precise biochemical and physiological effects of the compound. Additionally, more research is needed to determine the potential therapeutic applications of the compound, such as its potential use as an antibacterial, antioxidant, anti-inflammatory, and cancer-fighting agent. Finally, further studies are needed to assess the safety and efficacy of 1-CBA-TTO in humans.
Synthesemethoden
1-CBA-TTO can be synthesized through a three-step process, beginning with the reaction of 1-azetidin-3-yl-3-thiophenecarboxylic acid with cyclobutane-1,1-dicarboxylic anhydride in the presence of pyridine. This reaction yields the desired 1-CBA-TTO product, which can be isolated using standard chromatographic techniques. The second step involves the reaction of the isolated 1-CBA-TTO with 1,2-diaminobenzene in the presence of p-toluenesulfonic acid, resulting in the formation of a 1:1 mixture of 1-CBA-TTO and 1,2-diaminobenzene. This mixture can be separated using column chromatography, and the 1-CBA-TTO can be isolated in pure form. Finally, the isolated 1-CBA-TTO can be reacted with a variety of reagents, such as sodium hydroxide, to yield a range of derivatives.
Eigenschaften
IUPAC Name |
cyclobutyl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(9-2-1-3-9)17-6-11(7-17)13-15-12(16-19-13)10-4-5-20-8-10/h4-5,8-9,11H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLSOPVLXXCYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(piperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B6502140.png)

![2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B6502156.png)
![5-methyl-2-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6502157.png)
![1-[(5-methylthiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B6502165.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B6502168.png)

![1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6502187.png)
![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6502188.png)
![2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6502192.png)
![N,N-dimethyl-3-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)aniline](/img/structure/B6502195.png)
![2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6502203.png)
![N-[(furan-2-yl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6502216.png)
![5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-3-(thiophen-3-yl)-1,2,4-oxadiazole](/img/structure/B6502218.png)